molecular formula C19H20N4O4 B2597304 1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034418-58-9

1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2597304
CAS No.: 2034418-58-9
M. Wt: 368.393
InChI Key: SGAPXLGGLNSVPJ-UHFFFAOYSA-N
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Description

1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spatial Structure : Piperidine-4-spiro-5′-irnidazolidine-2′, 4′-diones, related to the compound , have been synthesized using methods like Bucherer—Bergs and Strecker. Their spatial structures were established using NMR data, providing a basis for understanding the stereochemical composition of similar compounds (Unkovskii et al., 1994).

  • Spectroscopic and Computational Analysis : A detailed structural, spectroscopic, and computational analysis was conducted on racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. This study compared experimental data with DFT calculations, providing a comprehensive view of the structure-property relationships vital for the synthesis and application of similar compounds (Prasad et al., 2018).

Biological Activity

  • Antimicrobial Activity : Research on derivatives of thiazolidine-2,4-diones, a structurally related class, revealed significant antibacterial and antifungal activities. These compounds, synthesized through Knoevenagel condensation, showed efficacy against gram-positive bacteria and fungi, indicating potential for antimicrobial drug development (Prakash et al., 2011).

  • Neuroleptic Activity : A series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, similar in structure to the compound , demonstrated neuroleptic activity, suggesting potential applications in treating psychiatric disorders (Strupczewski et al., 1985).

  • Antifungal Properties : The solubility and partitioning processes of a novel antifungal compound of the 1,2,4-triazole class were explored, providing insights into the pharmacokinetic properties relevant for the development of antifungal agents. This study's methodologies and findings can guide the research on similar compounds (Volkova et al., 2020).

Properties

IUPAC Name

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-13-11-16(20-27-13)18(25)21-9-7-14(8-10-21)22-12-17(24)23(19(22)26)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAPXLGGLNSVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.